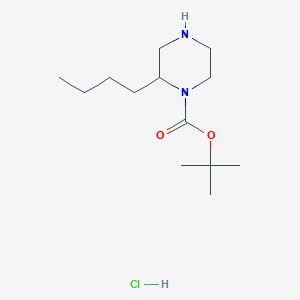

1-Boc-2-Butylpiperazine hydrochloride

説明

1-Boc-2-Butylpiperazine hydrochloride (CAS: 1179359-55-7) is a Boc (tert-butoxycarbonyl)-protected piperazine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₃H₂₇ClN₂O₂, with a molecular weight of 278.82 g/mol . The compound features a piperazine ring substituted with a butyl group at the 2-position and a Boc group at the 1-position, forming a hydrochloride salt for enhanced stability and solubility. It is employed in drug synthesis, particularly in modifying pharmacokinetic properties such as lipophilicity and metabolic stability .

特性

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy for 1-Boc-2-Butylpiperazine Hydrochloride

The synthesis of this compound generally follows a multi-step approach:

- Step 1: Selective N-Boc protection of piperazine to obtain 1-Boc-piperazine.

- Step 2: Alkylation of the free nitrogen of 1-Boc-piperazine with a butyl group.

- Step 3: Conversion of the free base to the hydrochloride salt.

This approach ensures regioselective protection and substitution, preserving the Boc group integrity while introducing the butyl substituent at the 2-position nitrogen.

Preparation of 1-Boc-Piperazine

The initial step is the preparation of 1-Boc-piperazine, a key intermediate. Several methods exist:

| Method | Starting Material | Reagents & Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|

| A | Piperazine | Reaction with di-tert-butyl dicarbonate (Boc anhydride) in methanol/water with formic acid catalyst at room temperature for 2 h | 98.6% | High (GC confirmed) | Simple, high-yielding; commonly used in labs |

| B | Diethanolamine | Three-step process: chlorination with thionyl chloride under reflux (3-5 h), Boc protection under alkaline conditions (pH > 10) at 10-30 °C for 12-16 h, then cyclization with ammonia water at 55-65 °C for 2-5 h | 94.3% | 99.42% purity | Industrial scale; involves intermediate bis(2-chloroethyl) carbamic acid tert-butyl ester; high purity product |

Summary: Method A is a straightforward laboratory procedure for 1-Boc-piperazine synthesis, while Method B offers an industrially scalable route with high purity and yield.

Alkylation to Introduce the Butyl Group at the 2-Position

The selective alkylation of 1-Boc-piperazine at the free nitrogen (2-position) to introduce a butyl substituent typically involves:

- Use of an alkyl halide (e.g., butyl bromide or butyl chloride).

- Base-mediated nucleophilic substitution under controlled temperature to avoid Boc deprotection.

- Solvent: Polar aprotic solvent (e.g., acetonitrile, DMF).

- Base: Potassium carbonate or sodium hydride.

- Temperature: 0 to 50 °C.

- Reaction time: Several hours to overnight.

This step requires careful control to prevent over-alkylation or Boc group cleavage.

Formation of the Hydrochloride Salt

After alkylation, the free base 1-Boc-2-butylpiperazine is converted to the hydrochloride salt by:

- Treatment with hydrogen chloride gas or HCl in an organic solvent (e.g., ethereal HCl).

- Precipitation or crystallization of the hydrochloride salt.

- Filtration and drying to obtain a pure crystalline product.

This salt form improves the compound's stability and handling properties.

Detailed Reaction Conditions and Yields (Example from Literature)

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|

| N-Boc Protection | Piperazine, di-tert-butyl dicarbonate, formic acid catalyst | Methanol/water, RT, 2 h | 98.6% | Lab-scale, high purity |

| Alternative N-Boc Synthesis | Diethanolamine, thionyl chloride, Boc anhydride, ammonia water | Reflux, alkaline pH, 55-65 °C | 94.3% | Industrial scale, high purity |

| Alkylation (Butylation) | 1-Boc-piperazine, butyl bromide, K2CO3 | Acetonitrile, 25-40 °C, 12-24 h | ~85-90% | Selective N-alkylation |

| Hydrochloride Salt Formation | HCl gas or solution | 0-25 °C, 1-2 h | Quantitative | Improves stability |

化学反応の分析

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the free amine. Common deprotection methods include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | 2-Butylpiperazine dihydrochloride | 85–92% | |

| Trifluoroacetic acid | Dichloromethane, 0°C–RT | 2-Butylpiperazine trifluoroacetate | 78% |

The reaction mechanism involves protonation of the Boc group’s carbonyl oxygen, followed by cleavage of the tert-butyl carbonate bond .

Substitution Reactions

The secondary amine (after Boc removal) participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2-butylpiperazine | 70% | |

| Acylation | AcCl, Et₃N, THF | N-Acetyl-2-butylpiperazine | 65% |

Oxidation and Reduction

The piperazine ring exhibits limited redox activity due to Boc protection, but post-deprotection transformations include:

-

Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the free amine to nitroxide radicals, useful in spin-labeling studies.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates during cyclization reactions .

Coupling Reactions

The deprotected amine serves as a nucleophile in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) using Pd catalysts to form arylpiperazines .

-

Suzuki–Miyaura Coupling : Forms biaryl derivatives when coupled with boronic acids .

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, XPhos, K₃PO₄ | 4-Methylphenyl-2-butylpiperazine | 60% |

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

-

Piperazine Ring Modifications : Reacts with α,ω-dihaloalkanes to form fused bicyclic structures (e.g., pyridopyrazines) .

-

Lactam Formation : Cyclizes with γ-keto esters under basic conditions to yield pyrrolidinones .

| Cyclization Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Bicyclic | 1,2-Dibromoethane | 1,4-Diazabicyclo[2.2.2]octane | 55% |

Mechanistic Insights

科学的研究の応用

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

1-Boc-2-Butylpiperazine hydrochloride is extensively studied for its pharmacological properties. Its derivatives are investigated for potential therapeutic effects against various diseases, particularly neurological disorders. The ability of piperazine derivatives to interact with neurotransmitter systems makes them valuable in drug development .

Table 1: Pharmacological Activities of Piperazine Derivatives

Organic Synthesis

In organic chemistry, this compound is employed as a precursor for synthesizing various organic compounds. It facilitates the preparation of substituted piperazines and other biologically active molecules through substitution reactions and deprotection processes .

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Substitution | Reaction with aryl iodides | Up to 80% |

| Deprotection | Conversion to 2-butylpiperazine | High yield |

| Cross-coupling | Buchwald-Hartwig coupling with aryl halides | Variable |

Biological Studies

The compound's role as a GABA receptor agonist allows researchers to explore its effects on neuronal activity, making it relevant in studies focused on neuropharmacology and parasitology. Its potential to influence neuronal signaling pathways can lead to insights into treatments for conditions such as epilepsy or anxiety disorders .

Case Studies

Several studies highlight the applications of this compound:

- Study on GABA Receptor Agonism : Research demonstrated that modifications in piperazine derivatives significantly alter their binding affinity and efficacy at GABA receptors, showcasing the potential for developing new anxiolytic drugs .

- Antiviral Research : A series of piperazine derivatives were synthesized and screened for antiviral activity against noroviruses, indicating the compound's utility in developing therapeutics for viral infections .

作用機序

The mechanism by which 1-Boc-2-Butylpiperazine hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Structural and Molecular Differences

The table below compares 1-Boc-2-Butylpiperazine hydrochloride with key analogs based on substituent type, position, and molecular properties:

| Compound | CAS Number | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1179359-55-7 | C₁₃H₂₇ClN₂O₂ | Butyl (C₄H₉, 2-position) | 278.82 | Pharmaceutical intermediates |

| 1-Boc-2-tert-Butylpiperazine hydrochloride | 1381947-73-4 | C₁₃H₂₇ClN₂O₂ | tert-Butyl (branched, 2-position) | 278.82 | Skincare, medical ingredients |

| (S)-1-Boc-3-Methylpiperazine hydrochloride | 1353006-46-8 | C₁₁H₂₃ClN₂O₂ | Methyl (C₁H₃, 3-position) | 250.77 | Chiral synthesis, asymmetric catalysis |

| (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride | 1217478-55-1 | C₁₂H₂₅ClN₂O₂ | Propyl (C₃H₇, 2-position) | 264.79 | Neurological drug intermediates |

Key Observations :

- Substituent Effects: Butyl vs. However, tert-butyl offers greater steric hindrance, which may improve metabolic stability . Methyl/Propyl vs. Butyl: Smaller substituents (methyl, propyl) reduce molecular weight and lipophilicity, favoring solubility in polar solvents. These analogs are often used in chiral synthesis due to their stereochemical versatility .

Physicochemical and Functional Properties

| Property | 1-Boc-2-Butylpiperazine HCl | 1-Boc-2-tert-Butylpiperazine HCl | (S)-1-Boc-3-Methylpiperazine HCl |

|---|---|---|---|

| Lipophilicity (LogP) | High (estimated ~3.2) | Moderate (estimated ~2.8) | Low (estimated ~1.5) |

| Solubility in Water | Low (enhanced by HCl salt) | Low (similar to butyl analog) | Moderate (due to smaller substituent) |

| Thermal Stability | Stable up to 150°C | Stable up to 160°C (branched chain) | Stable up to 140°C |

| Synthetic Utility | Drug backbone modification | Steric hindrance applications | Chiral resolution |

Notes:

生物活性

1-Boc-2-Butylpiperazine hydrochloride (CAS No. 1179359-55-7) is a piperazine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its utility in organic synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C13H26N2O2Cl

- Molecular Weight : 270.82 g/mol

- Appearance : Typically presented as a white to off-white powder.

This compound primarily acts as a GABA receptor agonist , influencing neuronal activity and exhibiting potential paralytic effects on certain parasites. The mechanism involves:

- Targeting GABA Receptors : As a GABA agonist, it modulates neurotransmission, which can lead to inhibition of neuronal excitability and muscle relaxation.

- Pharmacokinetics : The compound undergoes partial oxidation and is eliminated both as an unchanged compound and through metabolic pathways once in systemic circulation.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant activity against various parasitic infections. The GABAergic mechanism is particularly relevant for targeting parasites that rely on GABA signaling for locomotion and survival.

Anticancer Potential

Piperazine derivatives have been explored for their anticancer properties. For instance, studies have shown that modifications on the piperazine structure can enhance selectivity against cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Studies

- GABAergic Activity in Parasites : A study demonstrated that piperazine derivatives could induce paralysis in nematodes by acting on GABA receptors, highlighting the potential of this compound in antiparasitic therapies.

- Anticancer Screening : A library of piperazine derivatives was screened against various cancer cell lines, revealing that modifications similar to those present in this compound could lead to improved potency against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Butylpiperazine | Lacks Boc group | Antiparasitic activity |

| 1-Boc-Piperazine | Similar structure | Broad-spectrum anticancer activity |

| N-Boc-4-Phenylpiperazine | Contains phenyl group | Selective for certain cancer types |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the Boc-protection step during the synthesis of 1-Boc-2-Butylpiperazine hydrochloride?

- Methodological Answer : The Boc-protection of piperazine derivatives requires precise control of reaction stoichiometry (e.g., Boc-anhydride:amine ratio ~1.2:1) and pH (maintained at 8–9 using aqueous sodium bicarbonate). Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency, and intermediates should be monitored via TLC or HPLC to confirm completion. Post-reaction, extraction with ethyl acetate and drying over anhydrous Na₂SO₄ are critical for purity .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is commonly used. Purity validation requires NMR (¹H/¹³C) to confirm absence of unreacted butylpiperazine, LC-MS for molecular weight verification, and elemental analysis to ensure stoichiometric Cl⁻ content. Residual solvents should be quantified via GC-MS .

Q. What spectroscopic techniques are most effective for characterizing structural isomers in Boc-protected piperazines?

- Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by piperazine ring conformers. IR spectroscopy identifies Boc carbonyl stretches (~1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) differentiates isomers with identical molecular formulas .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Steric hindrance from the Boc group can bias axial/equatorial substituent orientations. Kinetic vs. thermodynamic control should be assessed via variable-temperature NMR. For example, lower temperatures (0–5°C) favor axial intermediates, while higher temperatures (25–40°C) promote equilibration to thermodynamically stable conformers .

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal Boc deprotection occurs rapidly below pH 3. To prevent degradation during storage, lyophilize the compound and store under inert gas (N₂/Ar) at –20°C. For reactions requiring acidic conditions, substitute Boc with more stable protecting groups (e.g., Fmoc) .

Q. How should researchers address contradictory data in solubility studies of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystallinity variations. Use standardized shake-flask methods with HPLC quantification. For example, solubility in DMSO (~50 mg/mL) vs. water (<1 mg/mL) highlights hydrophobicity. If inconsistencies persist, perform DSC/TGA to detect polymorphic forms .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the piperazine nitrogen. Fukui indices identify nucleophilic sites, while transition-state simulations (e.g., NEB method) predict activation energies for alkylation or acylation reactions .

Q. How can researchers design experiments to study the ecological impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。